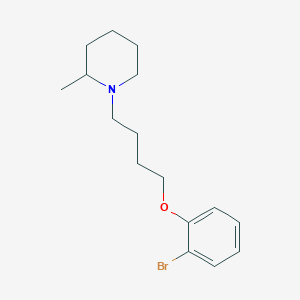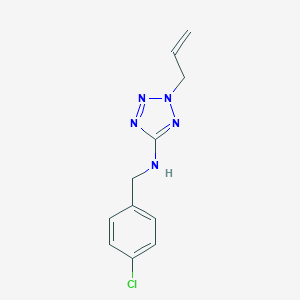
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma-1 receptor ligands, which have been shown to have a wide range of effects on the central nervous system.
Mechanism of Action
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether acts as a selective sigma-1 receptor agonist, which has been shown to have a wide range of effects on the central nervous system. The sigma-1 receptor is a protein that is found in high concentrations in the brain and has been implicated in a wide range of physiological processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has several advantages for use in lab experiments. It is a highly selective sigma-1 receptor agonist, which allows for precise targeting of this receptor. It is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether. One area of interest is its potential applications in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Another area of interest is its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether and its potential applications in a wide range of physiological processes.
Synthesis Methods
The synthesis of 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether involves several steps, including the reaction of 2-bromophenol with 4-(2-methyl-1-piperidinyl)butyl magnesium bromide, followed by the addition of methyl iodide and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and DMSO.
Scientific Research Applications
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as potential applications in the treatment of anxiety, depression, and addiction.
properties
Molecular Formula |
C16H24BrNO |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]-2-methylpiperidine |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-4-5-11-18(14)12-6-7-13-19-16-10-3-2-9-15(16)17/h2-3,9-10,14H,4-8,11-13H2,1H3 |
InChI Key |
MXCILNRXBYPLIP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCCOC2=CC=CC=C2Br |
Canonical SMILES |
CC1CCCCN1CCCCOC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)

